molecular formula C12H15ClO2 B1297758 4-tert-Butylphenoxyacetyl chloride CAS No. 90734-55-7

4-tert-Butylphenoxyacetyl chloride

Cat. No. B1297758
CAS RN: 90734-55-7
M. Wt: 226.7 g/mol
InChI Key: CFTNMBDQWVPSHI-UHFFFAOYSA-N
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Description

4-tert-Butylphenoxyacetyl chloride is a chemical compound that is related to various research areas, including the study of endocrine-disrupting chemicals, the synthesis of polymers, and the formation of hydrolytically stable derivatives. It is structurally related to 4-tert-butylphenol, a compound known for its environmental persistence and potential toxic effects, which has been studied for its transformation in natural water bodies and its degradation pathways . The tert-butyl group is a common structural motif in various chemical compounds, providing steric bulk that can influence the physical and chemical properties of the molecule .

Synthesis Analysis

The synthesis of compounds related to 4-tert-Butylphenoxyacetyl chloride involves various chemical reactions, including aromatic nucleophilic substitution and polycondensation. For instance, the synthesis of polyamides derived from 4-tert-butylcatechol involves the reaction with p-fluorobenzonitrile or p-chloronitrobenzene in the presence of potassium carbonate . Similarly, the synthesis of polyimides from related diamines involves polycondensation with aromatic dianhydrides . These synthetic routes highlight the versatility of the tert-butyl group in facilitating the formation of complex polymers with desirable properties such as solubility and thermal stability.

Molecular Structure Analysis

The molecular structure of compounds containing the 4-tert-butylphenoxyacetyl moiety has been studied using various spectroscopic techniques. X-ray analysis and IR spectroscopy have been used to determine the structural peculiarities of 4-tert-butylphenoxyacetylhydrazones, revealing the existence of different conformers and the influence of inter- and intramolecular hydrogen bonds on the structure . NMR methods have further elucidated the conformational dynamics of these compounds, including the effects of solvent and temperature on their structure .

Chemical Reactions Analysis

The chemical reactivity of 4-tert-butylphenol, a structurally related compound, has been investigated in the context of its transformation by ferrate(VI) oxidation. This process leads to the formation of various products, including hydroxylation products, benzene-ring cleavage products, and dimers, through mechanisms such as oxygen atom transfer and radical coupling reactions . The solvolysis of related compounds has also been studied, providing insights into the mechanisms and the role of non-canonical resonance structures in the transition state .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-tert-Butylphenoxyacetyl chloride are influenced by the presence of the tert-butyl group. This group imparts steric bulk, which can enhance the solubility of polymers and affect their thermal stability and transparency . The stability of derivatives towards hydrolysis is also a significant property, as demonstrated by the use of tert-butylpentafluorophenylmethylchlorosilane as a silylating reagent for the formation of stable derivatives suitable for gas chromatography . The photodegradation of 4-tert-butylphenol in natural water bodies and the identification of its by-products have been assessed using GC-MS and LC-MS, highlighting the environmental relevance of these compounds .

Scientific Research Applications

Oligonucleotide Synthesis

  • 4-tert-Butylphenoxyacetyl chloride is used as a protecting group for N-protection of nucleoside bases during oligonucleotide synthesis. Its use facilitates the removal of protecting groups under mild conditions, thereby reducing depurination of deoxyadenosine residues and minimizing premature desilylation leading to chain degradation during post-synthesis workup of synthetic RNA (Sinha et al., 1993).

Synthesis of Fullerene Derivatives

  • The compound is instrumental in the synthesis of [60]fullerenoacetyl chloride, a versatile precursor for fullerene derivatives. This acid chloride reacts smoothly with various alcohols under mild conditions to yield corresponding esters, including fullerene-biomolecule hybrids (Ito et al., 2003).

Uranyl Ion Detection

  • In a study exploring the detection of uranyl ions, membranes of 4-tert-butylcalix[6]arene with 4-tert-Butylphenoxyacetyl chloride in a poly(vinyl chloride) (PVC) matrix were used for creating uranyl-selective sensors. These sensors showed moderate selectivity over various mono-, bi-, and trivalent cations and could be employed for estimating uranium in nonaqueous mediums (Gupta et al., 1999).

Synthesis of Glycoconjugates

  • The compound is utilized in the synthesis of glycoconjugates, offering a route for the selective protection of D-glucal and D-galactal. This enables the synthesis of 2-azido-2-deoxy-gluco- and -galactopyranosyl donors, crucial for glycoconjugate synthesis (Kinzy & Schmidt, 1987).

Environmental Analysis

  • 4-tert-Butylphenoxyacetyl chloride is used in environmental analysis, specifically in a rapid and solvent-free procedure for determining alkylphenols in aqueous samples. The method involves in-situ acetylation and microwave-assisted headspace solid-phase microextraction (Wu et al., 2012).

Generation of Phenoxyl Radicals

  • Aryloxy oxalyl chlorides, including derivatives of 4-tert-Butylphenoxyacetyl chloride, are used for the unimolecular generation of phenoxyl-based radicals. This is relevant in contexts where such radicals are required for chemical synthesis or analysis (Lahti et al., 1996).

Safety And Hazards

4-tert-Butylphenoxyacetyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-tert-butylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTNMBDQWVPSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346324
Record name 4-tert-Butylphenoxyacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylphenoxyacetyl chloride

CAS RN

90734-55-7
Record name 4-tert-Butylphenoxyacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Filling in a dry 250 ml flask respectively 57.42 g (0.276 mol) of para-t-butylphenoxyacetic acid synthesized in Example 17 and 80.5 ml of thionyl chloride, the reaction mixture was heated and refluxed for 5-6 hours.
Quantity
57.42 g
Type
reactant
Reaction Step One
Quantity
80.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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